molecular formula C17H18N2O4S B2915913 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide CAS No. 476368-69-1

5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide

Cat. No.: B2915913
CAS No.: 476368-69-1
M. Wt: 346.4
InChI Key: VDZHXURKRJCSRB-UHFFFAOYSA-N
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Description

The compound 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide is a thiophene derivative featuring a benzodioxole moiety, a methyl group at position 4, and a propanoylamino substituent at position 2. Its molecular formula is C₁₉H₁₇N₃O₄S, and it has a molecular weight of ~395.4 g/mol (estimated based on structural analogs ). This compound is hypothesized to exhibit bioactivity due to its structural similarity to pharmacologically active thiophene derivatives .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-14(20)19-17-15(16(18)21)9(2)13(24-17)7-10-4-5-11-12(6-10)23-8-22-11/h4-6H,3,7-8H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZHXURKRJCSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)CC2=CC3=C(C=C2)OCO3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330575
Record name 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

476368-69-1
Record name 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling Reactions: The benzodioxole intermediate is then coupled with the thiophene ring through a Friedel-Crafts alkylation reaction.

    Introduction of Functional Groups: The propanoylamino and carboxamide groups are introduced through subsequent amide coupling reactions using reagents such as propanoyl chloride and ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated system and functional groups make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide is not fully understood, but it is believed to interact with molecular targets such as enzymes or receptors. The benzodioxole and thiophene rings may facilitate binding to hydrophobic pockets, while the amide groups could form hydrogen bonds with active site residues. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide
  • Molecular Formula : C₂₂H₁₇N₃O₄S
  • Molecular Weight : 419.5 g/mol
  • Key Differences: Position 2 substituent: 4-cyanobenzamido vs. propanoylamino in the target compound. Impact: The electron-withdrawing cyano group in the analog may reduce solubility but enhance binding to electron-rich biological targets (e.g., kinases) compared to the propanoylamino group .
2-[[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide
  • Molecular Formula : C₁₉H₁₉N₃O₄S
  • Molecular Weight : 409.4 g/mol
  • Key Differences: Position 4 substituent: Ethyl vs. methyl in the target compound. Position 2 substituent: Propenoyl amino vs. propanoylamino.
F8 (Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate)
  • Molecular Formula : C₂₀H₁₉N₃O₄S
  • Molecular Weight : 421.4 g/mol
  • Key Differences: Position 3 substituent: Methyl carboxylate vs. carboxamide in the target compound. Position 2 substituent: Propargyl amide vs. propanoylamino. Impact: The propargyl group in F8 may confer metabolic stability, while the dimethylamino carbonyl group increases basicity, influencing target engagement (e.g., anticancer activity ).

Physicochemical Properties

Property Target Compound 4-Cyanobenzamido Analog Ethyl/Propenoyl Analog F8
Molecular Weight ~395.4 419.5 409.4 421.4
LogP (Predicted) ~2.5 ~3.1 ~3.3 ~2.8
Hydrogen Bond Donors 3 3 3 2
Hydrogen Bond Acceptors 7 7 7 7

Key Observations :

  • The target compound’s propanoylamino group balances hydrophilicity and lipophilicity (LogP ~2.5), favoring oral bioavailability.

Biological Activity

5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the available literature on its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene core substituted with a benzodioxole moiety and an amide group. Its molecular formula is C17_{17}H18_{18}N2_2O3_3S, with a molecular weight of approximately 346.4 g/mol. The presence of the benzodioxole group is significant as it is associated with various biological activities, including anticancer effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene-3-carboxamide derivatives, including this compound. The following table summarizes key findings regarding its biological activity:

StudyCell Lines TestedIC50_{50} Value (µM)Mechanism of Action
39 human cancer cell linesNot specifiedInhibition of mitochondrial complex I
Neuroblastoma and glioblastoma<0.5 (combined with radiation)Induction of G2/M phase arrest
Various cancer modelsPotentially low (exact value not reported)Antitumor agent in development
  • Mitochondrial Complex I Inhibition : The compound has been shown to inhibit mitochondrial complex I, leading to decreased ATP production and increased reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase in various cancer cell lines, enhancing its cytotoxic effects when used in combination with radiation therapy .
  • Unique Fingerprint : The growth inhibition profile of this compound has been analyzed using the COMPARE algorithm, revealing a unique mode of action distinct from typical anticancer drugs .

Case Studies

Several case studies have demonstrated the efficacy of thiophene derivatives in preclinical models:

  • In Vivo Efficacy : In mouse xenograft models, compounds similar to this compound exhibited significant tumor growth inhibition without severe side effects, suggesting a favorable safety profile for further development .
  • Combination Therapy : The combination of this compound with radiotherapy has shown enhanced effects compared to radiotherapy alone, indicating its potential as a radiosensitizer in cancer treatment .

Safety and Toxicity

Preliminary investigations into the safety profile of related compounds indicate low toxicity levels in mammalian models at therapeutic doses. For instance, compounds derived from similar structures have not demonstrated significant cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations .

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